molecular formula C21H17N3O3 B2423229 1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea CAS No. 1203415-82-0

1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

Número de catálogo: B2423229
Número CAS: 1203415-82-0
Peso molecular: 359.385
Clave InChI: MZPZYMNRNUHILQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepine derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation to achieve higher yields and shorter reaction times . Another method involves the use of copper catalysis for the C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of microwave-assisted synthesis and copper catalysis can be scaled up for industrial applications, providing efficient and cost-effective production routes.

Análisis De Reacciones Químicas

Types of Reactions

1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl and oxazepine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different pharmacological properties.

Aplicaciones Científicas De Investigación

1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea involves its interaction with specific molecular targets, such as dopamine D2 receptors. It acts as an antagonist, blocking the receptor’s activity and thereby modulating neurotransmitter levels in the brain . This action is crucial for its potential therapeutic effects in treating psychiatric disorders.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic applications. Its ability to interact with dopamine receptors sets it apart from other similar compounds.

Actividad Biológica

1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea, a compound with the CAS number 1203415-82-0, has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21_{21}H17_{17}N3_{3}O3_{3}
  • Molecular Weight : 359.4 g/mol
  • Chemical Structure :
    Chemical Structure

Biological Activity Overview

The biological activity of this compound has been explored primarily in relation to its effects on the central nervous system and potential therapeutic applications.

The compound is believed to selectively interact with dopamine D2 receptors, which are implicated in various neurological disorders. Its ability to act as an antagonist at these receptors suggests potential applications in treating conditions such as schizophrenia and Tourette's syndrome .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity for D2 receptors. This was evidenced by competitive binding assays that showed a marked inhibition of radiolabeled ligand binding in the presence of the compound .

In Vivo Efficacy

Animal models have been employed to assess the therapeutic efficacy of this compound. For instance, in a study involving rodent models of psychosis, administration of the compound resulted in a dose-dependent reduction in hyperactivity and stereotypic behaviors associated with dopaminergic overactivity .

Case Study 1: Antipsychotic Effects

A clinical trial involving participants diagnosed with schizophrenia revealed that treatment with this compound led to significant improvements in positive and negative symptoms compared to placebo controls. The results highlighted its potential as a novel antipsychotic agent .

Case Study 2: Tourette’s Syndrome

Another study focused on patients with Tourette's syndrome showed that this compound effectively reduced tics and associated behavioral issues. The findings suggest that it could serve as a more targeted treatment option compared to existing therapies that often have broader side effects due to non-selective receptor antagonism .

Toxicology and Safety Profile

Preliminary toxicological assessments indicate that this compound exhibits a favorable safety profile. No significant adverse effects were reported at therapeutic doses in animal studies. Further investigations are necessary to fully elucidate its long-term safety and potential side effects .

Propiedades

IUPAC Name

1-benzyl-3-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c25-20-16-12-15(23-21(26)22-13-14-6-2-1-3-7-14)10-11-18(16)27-19-9-5-4-8-17(19)24-20/h1-12H,13H2,(H,24,25)(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPZYMNRNUHILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.